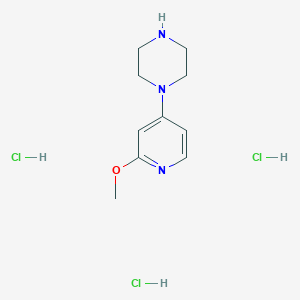

1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3O . It is a derivative of piperazine, a heterocyclic amine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride consists of a piperazine ring attached to a methoxy-substituted pyridine ring . The molecular weight is 302.628 Da .Physical And Chemical Properties Analysis

1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride is a solid substance . The exact physical properties such as melting point, boiling point, and density are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

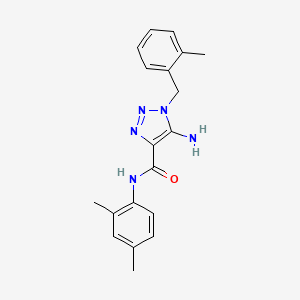

Synthesis and Antimicrobial Activities

1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride has been explored in the synthesis of various compounds with potential antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives, incorporating 1-(2-methoxypyridin-4-yl)piperazine, has shown promising results against a range of microorganisms. These derivatives were prepared through reactions involving ester ethoxycarbonylhydrazones and primary amines, demonstrating good to moderate antimicrobial properties in the screened compounds (Bektaş et al., 2007).

Role in HIV-1 Reverse Transcriptase Inhibition

The chemical has also been a key fragment in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Modifications and analogues of 1-(2-Methoxypyridin-4-yl)piperazine-based compounds have led to the discovery of more potent inhibitors, significantly contributing to the advancement of HIV treatment options. This research underscores the compound's utility in developing therapeutic agents targeting viral enzymes (Romero et al., 1994).

Development of Antifungal Analogues

In addition to antimicrobial activity, the compound has served as a precursor in synthesizing new analogues of azole class antifungals. Through a series of chemical reactions, 1,2,4-triazole derivatives containing a piperazine nucleus were prepared, leading to compounds with significant antimicrobial, antioxidant, and enzyme inhibitory activities. These findings suggest the potential of 1-(2-Methoxypyridin-4-yl)piperazine in developing novel antifungal agents with broad-spectrum biological activities (Mermer et al., 2018).

Cardiotropic Activity Exploration

Research into cardiotropic activities of 1-(2-Methoxypyridin-4-yl)piperazine derivatives has unveiled compounds with significant antiarrhythmic properties. A specific study synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, revealing a compound with notable efficacy in aconitine and CaCl2 arrhythmia models. This highlights the potential therapeutic application of such derivatives in treating cardiac arrhythmias (Mokrov et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and their resulting changes require further investigation.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methoxypyridin-4-yl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.3ClH/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILFUTQCQYGHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2840272.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)

![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2840286.png)